molecular formula C27H21NO5 B5083879 4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5083879
M. Wt: 439.5 g/mol
InChI Key: RIGCJUZKQVSEIT-JCMHNJIXSA-N
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Description

4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that belongs to the class of oxazolones. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that the compound may exert its antibacterial and antiviral activities by disrupting the cell membrane of the microorganisms.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to selectively target tumor cells, while leaving normal cells unharmed. This makes it a potential candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Furthermore, the compound's potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections warrants further investigation.

Synthesis Methods

The synthesis of 4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 9-anthraldehyde and 3,4,5-trimethoxybenzaldehyde with urea in the presence of acetic acid. The reaction mixture is then refluxed for several hours, followed by the addition of sodium hydroxide to precipitate the product. The resulting compound is then purified by recrystallization.

Scientific Research Applications

4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Properties

IUPAC Name

(4Z)-4-(anthracen-9-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO5/c1-30-23-13-18(14-24(31-2)25(23)32-3)26-28-22(27(29)33-26)15-21-19-10-6-4-8-16(19)12-17-9-5-7-11-20(17)21/h4-15H,1-3H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGCJUZKQVSEIT-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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